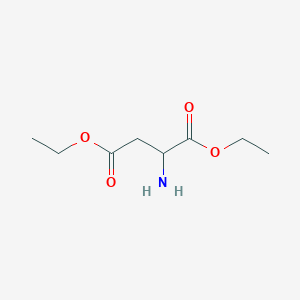

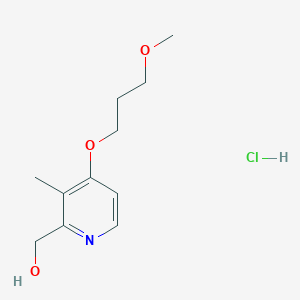

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride

Übersicht

Beschreibung

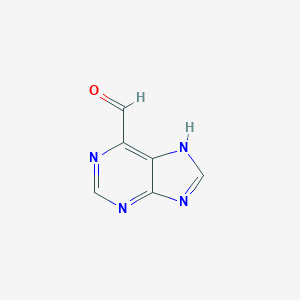

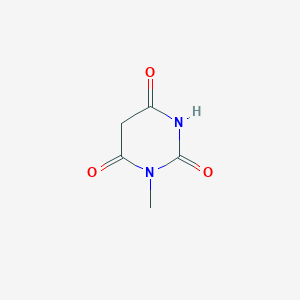

The compound "(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride" is a chemical that appears to be derived from pyridine-based structures with methoxy and hydroxymethyl functional groups. The pyridine ring is a common structure in many chemical compounds, known for its aromaticity and nitrogen-containing heterocycle. The methoxy and hydroxymethyl groups suggest that this compound could have applications in various chemical reactions, potentially as an intermediate in organic synthesis or as a target molecule for further functionalization.

Synthesis Analysis

The synthesis of related compounds involves the methoxylation of pyridine derivatives. For instance, the photo-methoxylation of methyl 2-pyridinecarboxylate is accelerated by 4-substituted pyridines in acidic methanol solutions . This suggests that the methoxy group can be introduced into the pyridine ring under specific conditions, which may be applicable to the synthesis of the compound . Additionally, the synthesis of 3-methoxy-1-propanol from 3-chloro-1-propanol under optimum conditions involving sodium methylate indicates a method for introducing methoxy groups into organic molecules . These methods could potentially be adapted for the synthesis of "(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride."

Molecular Structure Analysis

The molecular structure of the compound would likely feature a pyridine ring with a methoxy group and a hydroxymethyl group attached to it. The position of these groups on the pyridine ring is crucial for the chemical properties and reactivity of the molecule. The presence of a 3-methoxypropoxy group suggests a chain extending from the pyridine ring, which could influence the overall polarity and solubility of the compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by substituents on the ring. For example, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at the 3-position under oxygen or methoxylation and hydroxymethylation at the 2-position under nitrogen . This indicates that the compound could undergo similar reactions depending on the reaction conditions, such as the presence of oxygen or nitrogen and the use of UV light.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride" are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of pyridine derivatives with methoxy and hydroxymethyl groups. These could include moderate polarity, solubility in organic solvents and possibly water, and reactivity towards nucleophiles and electrophiles due to the presence of the pyridine nitrogen and the functional groups. The hydrochloride salt form would likely enhance its solubility in polar solvents, including water.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Applications

Synthesis of Heterocyclic Compounds : Pan Xiang-jun (2006) detailed the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H- benzimidazole, starting from a related compound with a similar structure. This process involves multiple steps, including hydrolysis, halogenation, and condensation, showcasing the versatility of the base compound in synthesizing heterocyclic compounds with potential biological activity. The synthesized compounds were characterized with high purity and confirmed via IR and NMR spectroscopy, indicating the compound's utility as an intermediate in complex synthesis pathways Pan Xiang-jun, 2006.

Advanced Material Synthesis : Another research focused on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating how derivatives of the compound can be used in material science to create efficient and reusable catalysts for oxidation reactions. This study highlights the compound's potential in developing catalysts that could be applied in various industrial processes, including organic synthesis and environmental remediation M. Ghorbanloo & Ali Maleki Alamooti, 2017.

Chemical Analysis and Methodology : Research by Chia-Chi Kuo et al. (2020) developed a high-performance liquid chromatography (HPLC) method for determining trace methanol in high water content samples, utilizing derivatization techniques. This showcases the broader application of chemical principles and methodologies in analytical chemistry, potentially leveraging derivatives of the compound for precise analytical purposes in pharmaceutical and chemical industries Chia-Chi Kuo et al., 2020.

Crystal Structure Analysis : The synthesis and crystal structure analysis of co-crystals and compounds involving related structures emphasize the compound's relevance in the field of crystallography and material science. Such studies provide insights into the molecular and crystal structures that are crucial for understanding the properties and applications of new materials M. Percino et al., 2007.

Eigenschaften

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2;/h4-5,13H,3,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBHROBXRZPIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639965 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride | |

CAS RN |

675198-19-3 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.